molecular formula C12H17Cl2N3O B3027139 1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride CAS No. 1233955-32-2

1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride

Cat. No.: B3027139
CAS No.: 1233955-32-2
M. Wt: 290.19
InChI Key: RKFKSDABRXRRPV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride is a useful research compound. Its molecular formula is C12H17Cl2N3O and its molecular weight is 290.19. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase

1,3-Disubstituted ureas with a piperidyl moiety, like 1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea hydrochloride, have been studied as inhibitors of human and murine soluble epoxide hydrolase (sEH). These compounds demonstrate improved pharmacokinetics and potency compared to their predecessors. For instance, one such compound showed a 1000-fold increase in potency compared to morphine in reducing hyperalgesia in an in vivo inflammatory pain model (Rose et al., 2010).

Electronic and Optical Properties

A computational study on a similar derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, revealed significant electro-optic properties, such as a high HOMO-LUMO gap and electrostatic potential maps. This compound shows potential applications in nonlinear optics and optoelectronic device fabrications due to its high second and third harmonic generation values (Shkir et al., 2018).

Corrosion Inhibition

Certain urea derivatives have been synthesized and studied as corrosion inhibitors. These compounds, including 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea, have shown effectiveness in inhibiting the corrosion of mild steel in hydrochloric acid, following Langmuir’s adsorption isotherm (Jeeva et al., 2015).

Modulation of CB1 Receptor

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) has been identified as a cannabinoid CB1 receptor allosteric antagonist. This compound demonstrated potential in reducing CB1 receptor ligand functional efficacy in the mammalian central nervous system, presenting a therapeutic alternative in CNS disease treatment (Wang et al., 2011).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O.ClH/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H2,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFKSDABRXRRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-32-2
Record name Urea, N-(4-chlorophenyl)-N′-4-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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